molecular formula C25H26O5 B1247088 4''-Deoxyterprenin

4''-Deoxyterprenin

Cat. No.: B1247088
M. Wt: 406.5 g/mol
InChI Key: YCBXUIGXLWHDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4''-Deoxyterprenin is a p-terphenyl derivative first isolated from the marine-derived fungus Aspergillus candidus IF10 . Structurally, it belongs to a class of aromatic compounds characterized by three linearly fused benzene rings (para-arrangement), with modifications such as deoxygenation at the 4'' position distinguishing it from related analogs . Its molecular formula, C₂₅H₂₆O₄, was confirmed via HR-ESI TOF-MS and 2D NMR analysis, revealing the absence of a hydroxyl group at the 4'' position compared to terprenin and terphenyllin .

This compound exhibits notable cytotoxic activity against human cancer cell lines. Initial studies reported an IC₅₀ of 4.5 µg/mL against human epidermoid carcinoma KB3-1 cells , while later research demonstrated broader efficacy, including IC₅₀ values of 6.69 µM against human liver cancer (BEL-7402) and 3.32–60.36 µM across leukemia (K562), gastric (SGC-7901), lung (A549), and cervical (HeLa) cancer models . These findings position it as a promising candidate for anticancer drug development.

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3,6-dimethoxy-5-phenylphenol

InChI

InChI=1S/C25H26O5/c1-16(2)12-13-30-21-11-10-18(14-20(21)26)23-22(28-3)15-19(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-12,14-15,26-27H,13H2,1-4H3

InChI Key

YCBXUIGXLWHDKF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C

Synonyms

4''-deoxyterprenin

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural Features and Bioactivities of 4''-Deoxyterprenin and Related Compounds

Compound Structural Modification Source Key Bioactivities (IC₅₀ or Equivalent) References
This compound 4''-deoxygenation Aspergillus candidus IF10 Cytotoxicity: 4.5 µg/mL (KB3-1); 3.32–60.36 µM (multiple cancers)
Terphenyllin Fully oxygenated Aspergillus spp. Cytotoxicity: 8.5 µg/mL (KB3-1); α-glucosidase inhibition (IC₅₀ 2.16 µM)
3''-Hydroxyterphenyllin 3''-hydroxylation Aspergillus candidus HM5-4 Cytotoxicity: 13.22–60.36 µM (weaker than this compound)
Prenylterphenyllin Prenyl group at 4' position Aspergillus candidus IF10 Cytotoxicity: 8.5 µg/mL (KB3-1)
4''-Deoxyisoterprenin 4''-deoxygenation + isomerized side chain Aspergillus candidus IF10 Cytotoxicity: 2.5 µg/mL (KB3-1)
3-O-Methyl-4''-deoxyterprenin 3-O-methylation + 4''-deoxygenation Aspergillus sp. GZWMJZ-055 Antioxidant activity; α-glucosidase inhibition (IC₅₀ not reported)

Cytotoxicity and Structure-Activity Relationships (SAR)

  • Deoxygenation at 4'' Position : The absence of a hydroxyl group at 4'' enhances cytotoxicity compared to hydroxylated analogs. For example, this compound (IC₅₀ 4.5 µg/mL) is more potent than terphenyllin (IC₅₀ 8.5 µg/mL) against KB3-1 cells . This trend extends to other cancer models, where this compound outperforms 3''-Hydroxyterphenyllin by 2–4 fold .
  • Prenylation : Prenylterphenyllin, despite its prenyl group, shows moderate cytotoxicity (IC₅₀ 8.5 µg/mL), suggesting that bulky substituents may reduce cell permeability or target affinity .
  • Methylation : 3-O-Methyl-4''-deoxyterprenin exhibits shifted bioactivity toward antioxidant and α-glucosidase inhibition, highlighting how methylation redirects biological targets .

Immunosuppressive Activity

This compound demonstrates immunosuppressive effects but is less potent than its hydroxylated counterparts. Against Con A-induced T-cell proliferation, it shows an IC₅₀ of 5.6 ng/mL, compared to 1.2 ng/mL for terprenin and 2.0 ng/mL for 3-methoxyterprenin . This suggests that hydroxyl groups enhance interactions with immune cell receptors.

Antifungal and Enzyme Inhibitory Activities

While this compound lacks significant α-glucosidase inhibitory activity (unlike terphenyllin, IC₅₀ 2.16 µM) , it exhibits antifungal properties against Neoscytalidium dimidiatum (31.67 mm inhibition zone at 10 µg/disc) . This dual activity profile is rare among p-terphenyls, which typically specialize in cytotoxicity or enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4''-Deoxyterprenin
Reactant of Route 2
Reactant of Route 2
4''-Deoxyterprenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.